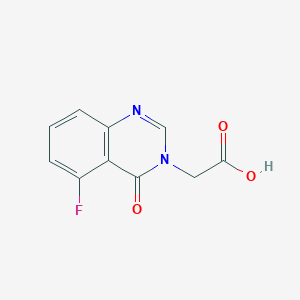![molecular formula C9H12F2O2 B13475572 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6,6-Difluorospiro[33]heptan-1-yl}acetic acid is a synthetic organic compound characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring
Preparation Methods
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves several steps. A common synthetic route starts with the preparation of the 6,6-difluorospiro[3.3]heptane scaffold. This scaffold is typically constructed through a convergent synthesis strategy using a common synthetic precursor, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The target compound and intermediates are prepared by short reaction sequences (6-10 steps) on a multigram scale .
Chemical Reactions Analysis
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. These features enable it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid can be compared with other spirocyclic compounds, such as:
6,6-Difluorospiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the acetic acid moiety.
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: A precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12F2O2 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(2,2-difluorospiro[3.3]heptan-7-yl)acetic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)4-8(5-9)2-1-6(8)3-7(12)13/h6H,1-5H2,(H,12,13) |
InChI Key |
UNAKEWYZUUMHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CC(=O)O)CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



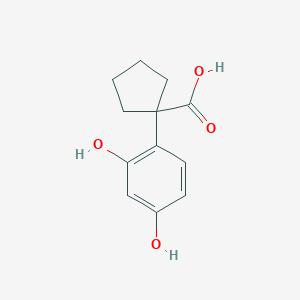

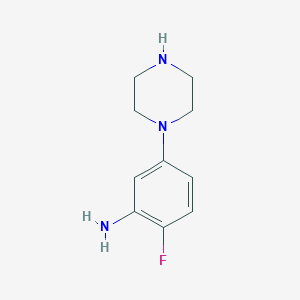
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
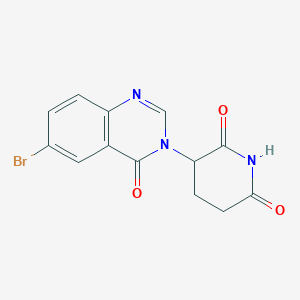

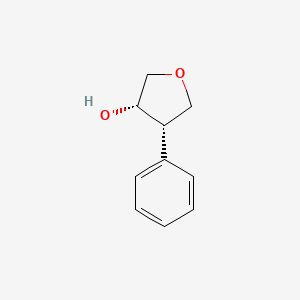
amine hydrochloride](/img/structure/B13475559.png)
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
